molecular formula C7H6FNO2 B020687 2-Amino-4-fluorobenzoic acid CAS No. 446-32-2

2-Amino-4-fluorobenzoic acid

Cat. No. B020687
CAS RN: 446-32-2
M. Wt: 155.13 g/mol
InChI Key: LGPVTNAJFDUWLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-4-fluorobenzoic acid and related compounds involves several key strategies, including halogenation, nitration, and amination processes. For instance, Zhao Haoyu et al. (2010) describe the synthesis of 2-fluoro-6-iodobenzoic acid, a related compound, through carboxyl group protection, diazotization, iodosubstitution, and deprotection starting from 2-amino-6-fluorobenzoic acid, highlighting the versatile routes available for halogen-substituted benzoic acids (Zhao Haoyu, Zhang Qimeng, J. Tao, 2010).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-fluorobenzoic acid and its derivatives can be elucidated using various spectroscopic and crystallographic techniques. Banerjee et al. (2022) conducted a detailed characterization of a co-crystal involving 4-fluorobenzoic acid, providing insights into the molecular interactions and stabilization mechanisms within the crystal structure through Hirshfeld surface analysis (B. Banerjee et al., 2022).

Chemical Reactions and Properties

2-Amino-4-fluorobenzoic acid participates in various chemical reactions, owing to the reactive amino group and the electron-withdrawing fluorine atom. These features enable it to undergo reactions such as amide formation, esterification, and coupling reactions, which are fundamental in synthesizing complex organic molecules. For example, the conversion of resin-bound 4-fluoro-3-nitrobenzoic acid to substituted 1,2-diaminobenzenes by Kilburn et al. (2000) demonstrates the compound's utility in solid-phase synthesis methodologies (J. Kilburn, J. Lau, Raymond C. F. Jones, 2000).

Scientific Research Applications

  • Anticancer Applications : A lysyl amide prodrug of 2-(4-aminophenyl)-5-fluorobenzothiazole has been evaluated for its potential against breast and ovarian cancers, showing manageable toxic side effects (Bradshaw et al., 2002).

  • Alzheimer's Disease Treatment : A fluorobenzoic acid derivative, specifically compound 3c, demonstrated potent inhibitory effects on enzymes relevant to Alzheimer's disease, suggesting its potential as a treatment agent (Czarnecka et al., 2017).

  • Molecular Interactions and Crystallography : The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid showed a stable structure, highlighting its potential for molecular interaction studies (Banerjee et al., 2022).

  • Solid-Phase Synthesis : A study presented a new strategy using resin-bound 4-fluoro-3-nitrobenzoic acid for synthesizing substituted 2-aminomethylbenzimidazoles (Kilburn et al., 2000).

  • Chemical Synthesis Optimization : The optimal synthesis route for Methyl 2-amino-5-fluorobenzoate involved 3-fluorobenzoic acid, demonstrating a high yield of the target product (Yin Jian-zhong, 2010).

  • Commercial Viability in Synthesis : The synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid resulted in a high purity product, suggesting commercial scalability (Zhao Haoyu et al., 2010).

  • Fluorescence and Antioxidant Potential : The synthesis of 2-(2-carboxyphenylamino)-4-methylquinolines showed potential as efficient fluorophores and antioxidants (Aleksanyan & Hambardzumyan, 2013).

  • Biochemical Analysis : A study involving 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole enhanced high-performance liquid chromatography for sensitive detection of amino acids (Watanabe & Imai, 1981).

  • Herbicidal Activity : 3-Chloro-4-fluorobenzoylthiourea demonstrated good herbicidal activity, indicating potential for pest control applications (Liu Chang-chun, 2006).

  • Radiolabelling and Imaging : Rapid radiochemical synthesis of 18F-labelled peptides allowed for efficient PET imaging in tumor-bearing mice (Sutcliffe-Goulden et al., 2002).

Safety And Hazards

2-Amino-4-fluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and getting medical attention .

properties

IUPAC Name

2-amino-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPVTNAJFDUWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196237
Record name 4-Fluoroanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluorobenzoic acid

CAS RN

446-32-2
Record name 2-Amino-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoroanthranilic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoroanthranilic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoroanthranilic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-nitrobenzoic acid (22.5 g, 0.1 mol) in ethanol (200 mL), 10% palladium-carbon (1.0 g, 50% hydrate) was added, and the mixture was stirred at room temperature under hydrogen atmosphere for 4 hours. The solution was filtered to remove the catalyst, and the filtrate was concentrated under reduced pressure to give the title compound (8.38 g, 100% yield).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
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Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-fluorobenzoic acid
Reactant of Route 3
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2-Amino-4-fluorobenzoic acid
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2-Amino-4-fluorobenzoic acid
Reactant of Route 5
2-Amino-4-fluorobenzoic acid
Reactant of Route 6
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2-Amino-4-fluorobenzoic acid

Citations

For This Compound
108
Citations
X Li, C Bi, Y Fan, X Zhang, X Meng, L Cui - Inorganic Chemistry …, 2014 - Elsevier
The ternary copper(II) complex with 1,10-phenanthroline and Schiff base derived from 2-amino-4-fluorobenzoic acid and salicylaldehyde, was synthesized and characterized by IR and …
Number of citations: 24 www.sciencedirect.com
P Spiteller, W Steglich - Phytochemistry, 2001 - Elsevier
… Comparable incorporation rates were obtained by applying 2-amino-4-fluorobenzoic acid, 2-amino-5-fluorobenzoic acid, 2-amino[carboxy- 13 C]benzoic acid and 5-fluoroindole to …
Number of citations: 11 www.sciencedirect.com
YF Zhu, NI Taranenko, SL Allman… - … in mass spectrometry, 1997 - Wiley Online Library
… sample using a mixture of 2-amino-4-fluorobenzoic acid and ammonium citrate dibasic as the matrix. The chemical compound, 2-amino-4-fluorobenzoic acid, was measured to have …
X Li, Z Liu, Y Xu, D Wang - Journal of inorganic biochemistry, 2017 - Elsevier
… A novel heterobinuclear complex [CoNa(C 15 H 10 NO 4 F) 2 (CH 3 OH)] 2 with Schiff base (C 15 H 10 NO 4 F: 2-amino-4-fluorobenzoic acid-3-methoxysalicylaldehyde) was …
Number of citations: 10 www.sciencedirect.com
YL Wang, X Zhang, XM Meng, X Li, CF Bi… - Transition Metal …, 2016 - Springer
… 2-Pyridinecarboxaldehyde (0.102 g, 1.0 mmol) was added dropwise to a stirred solution of 2-amino-4-fluorobenzoic acid (0.155 g, 1.0 mmol) in methanol (10 mL). The mixture was …
Number of citations: 6 link.springer.com
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
… preparation of dacomitinib, starting from 2-amino-4-fluorobenzoic acid.32 The main steps for … obtained by the cyclization of 2-amino-4-fluorobenzoic acid and formamide under nitrogen. …
DH Boschelli, B Wu, F Ye, H Durutlic, JM Golas… - Bioorganic & medicinal …, 2008 - Elsevier
… Formation of the amidine of 2-amino-4-fluorobenzoic acid with dimethylformamide diethyl acetal followed by reaction with the anion of acetonitrile resulted in 8. Chlorination of 8 with …
Number of citations: 16 www.sciencedirect.com
JM Silla, RA Cormanich, R Rittner… - The Journal of Physical …, 2013 - ACS Publications
… When the positions of F and NH 2 in 1 are inverted to give 2-amino-4-fluorobenzoic acid (2), only the amino group is capable of establishing an intramolecular hydrogen bond with …
Number of citations: 12 pubs.acs.org
M Bozdag, AM Alafeefy, F Carta, M Ceruso… - Bioorganic & medicinal …, 2016 - Elsevier
… 2-Amino-4-fluorobenzoic acid 1c (0.1 g, 1.0 equiv) and 4-(2-isothiocyanato-ethyl)-benzenesulfonamide 2 (0.16 g, 1.0 equiv) were treated in EtOH (10 ml) at reflux ON according to the …
Number of citations: 17 www.sciencedirect.com
JS Reddy, CM Chen, MS Coumar, HY Sun… - … Process Research & …, 2021 - ACS Publications
… (7) The synthesis of compound 1 commenced with the condensation of 2-amino 4-fluorobenzoic acid (2) with formamidine acetate to afford intermediate 3. (16) Subsequently, the S N Ar …
Number of citations: 4 pubs.acs.org

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